6-chloro-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide
Description
6-Chloro-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring a 6-chloro substituent on the pyridine ring and a 3,3,3-trifluoropropyl group attached to the carboxamide nitrogen.
Properties
IUPAC Name |
6-chloro-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O/c10-7-2-1-6(5-15-7)8(16)14-4-3-9(11,12)13/h1-2,5H,3-4H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNVXNRHNAORKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCCC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with 3,3,3-trifluoropropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the use of automated reactors to maintain precise control over reaction conditions such as temperature, pressure, and pH. The product is then purified using techniques like crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-chloro-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyridine-3-Carboxamide Derivatives
Table 1: Structural and Functional Comparison of Pyridine-3-Carboxamide Analogues
Key Observations :
Trifluoropropyl-Containing Compounds
Table 2: Comparison with Other Trifluoropropyl Derivatives
Key Observations :
- The trifluoropropyl group reduces metabolic oxidation due to the strong C-F bonds, a feature exploited in Cangrelor to prolong therapeutic action .
- In silylation reagents (e.g., dimethyl(3,3,3-trifluoropropyl)silyldiethylamine), the trifluoropropyl group enhances volatility and detection limits in analytical chemistry .
- The group’s electron-withdrawing nature may influence the electronic environment of adjacent functional groups, affecting reactivity in synthesis (e.g., Pd-catalyzed coupling in ) .
Biological Activity
6-chloro-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide is a synthetic compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C9H8ClF3N2O
- CAS Number : 1342741-24-5
The compound features a pyridine ring substituted with a chloro group and a trifluoropropyl moiety, which enhances its lipophilicity and stability. These properties are crucial for its interaction with biological targets.
Synthesis
The synthesis typically involves the reaction of 6-chloronicotinic acid with 3,3,3-trifluoropropylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction conditions are optimized to ensure high yield and purity through methods such as crystallization or chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains. For instance, it demonstrated significant inhibition against Staphylococcus aureus with an IC50 value of 12.80 μg/mL .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .
The mechanism involves binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes critical for bacterial survival or inflammatory responses by forming stable complexes that block active sites .
Study on Anticancer Activity
A study assessed the anticancer properties of several fluorinated compounds, including derivatives similar to this compound. Results indicated that these compounds could inhibit cancer cell proliferation effectively, particularly against C6 glioma cells .
| Compound | IC50 (μg/mL) | Target Cell Line |
|---|---|---|
| This compound | 4.16 | C6 Glioma |
| Similar Fluorinated Compound | 12.80 | Staphylococcus aureus |
Applications in Drug Development
Given its promising biological activities, this compound is being investigated as a lead candidate for developing new therapeutic agents targeting microbial infections and inflammatory diseases. Its unique structural characteristics may allow for further modifications to enhance efficacy and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
